molecular formula C8H9ClN2O B136197 2-chloro-N-(5-methylpyridin-2-yl)acetamide CAS No. 143416-74-4

2-chloro-N-(5-methylpyridin-2-yl)acetamide

Cat. No. B136197
M. Wt: 184.62 g/mol
InChI Key: RFGPQTBLGABJQR-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(5-methylpyridin-2-yl)acetamide is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chloro, acetamide, and substituted phenyl or pyridinyl groups have been synthesized and analyzed for various properties and applications. For instance, a related compound with antiviral properties against Japanese encephalitis was synthesized and evaluated, demonstrating significant therapeutic efficacy .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, typically starting with the acetylation of an amine followed by further functionalization. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps, with high yields reported at each stage . The synthesis of these compounds often requires careful control of reaction conditions and the use of catalysts or phase transfer agents to achieve the desired product.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of similar acetamide derivatives. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was found to crystallize in the monoclinic space group with intramolecular hydrogen bonding and intermolecular interactions contributing to the crystal packing . The conformation of the N-H bond in these structures can vary, being syn or anti to substituents on the phenyl ring, which can influence the overall molecular geometry and packing .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl or pyridinyl rings. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the amide hydrogen and the susceptibility of the compound to nucleophilic attack. The solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon changing solvent polarity suggest that the electronic properties of the molecule can be significantly affected by the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of chloro and nitro groups can introduce polar characteristics, affecting solubility and intermolecular interactions. The optical properties, such as UV-vis absorption, can also vary with the polarity of the solvent, indicating potential applications in sensing or as molecular probes . The crystal and molecular structures of these compounds, as revealed by X-ray diffraction, show classical hydrogen bonding as well as other non-covalent interactions, which are crucial for the formation of higher-dimensional networks in the solid state .

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

  • Oxidation Reactivity : Research by Pailloux et al. (2007) describes the chemical oxidation of compounds similar to 2-chloro-N-(5-methylpyridin-2-yl)acetamide. They explored various oxidants and reaction conditions to generate different products, confirmed by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

Synthesis of Derivatives and Biological Evaluation

  • Derivative Synthesis : Kobayashi et al. (2007, 2008) discussed the two-step synthesis of derivatives from 2-chloro-6-methylpyridine-3-carbonitrile, a closely related compound, leading to various acetamide derivatives (Kobayashi et al., 2007), (Kobayashi et al., 2008).

  • Anticancer Agents : Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing anticancer activity against lung adenocarcinoma cells (Evren et al., 2019).

  • Antibacterial Agents : Ramalingam et al. (2019) created derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with significant antibacterial activity (Ramalingam et al., 2019).

Chemistry and Safety in Industrial Processes

  • Microreaction Synthesis : Sang et al. (2020) used microreaction systems for safer and more efficient synthesis of 3-methylpyridine-N-oxide, an intermediate in producing 2-chloro-5-methylpyridine (Sang et al., 2020).

Analgesic Properties of Derivatives

  • Analgesic Activities : Kaplancıklı et al. (2012) investigated the analgesic properties of acetamide derivatives, showing significant effects against various nociceptive stimuli (Kaplancıklı et al., 2012).

Other Applications

  • Herbicide Occurrence and Transport : Clark and Goolsby (1999) studied the occurrence of acetochlor, a related compound, in streams, contributing to the understanding of environmental impacts of chloroacetamide herbicides (Clark & Goolsby, 1999).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has a hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral . The compound should be stored in a place classified under storage class code 11, which is for combustible solids .

properties

IUPAC Name

2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-2-3-7(10-5-6)11-8(12)4-9/h2-3,5H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPQTBLGABJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408850
Record name 2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-methylpyridin-2-yl)acetamide

CAS RN

143416-74-4
Record name 2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Liang, LX Gao, Y Gao, J Xu, W Wang - … Section E: Structure …, 2008 - scripts.iucr.org
The non-H atoms of the title molecule, C14H16N4OS, are coplanar, with an rms deviation of 0.039 Å. The dihedral angle between the two aromatic rings is 2.4 (2). An intramolecular C—…
Number of citations: 2 scripts.iucr.org
X Li, J Han, S Bujaranipalli, J He, EY Kim, H Kim… - European Journal of …, 2022 - Elsevier
The neurofibrillary tangles (NFTs) formed from hyperphosphorylation of tau protein are closely associated with Alzheimer's disease (AD). O-GlcNAcylation of tau can negatively regulate …
Number of citations: 9 www.sciencedirect.com

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